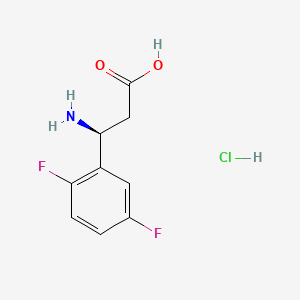(S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13803643
Molecular Formula: C9H10ClF2NO2
Molecular Weight: 237.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10ClF2NO2 |
|---|---|
| Molecular Weight | 237.63 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2,5-difluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
| Standard InChI Key | YMTXDHYOLDMQIV-QRPNPIFTSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)[C@H](CC(=O)O)N)F.Cl |
| SMILES | C1=CC(=C(C=C1F)C(CC(=O)O)N)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)C(CC(=O)O)N)F.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a propanoic acid backbone substituted at the β-position with an amino group and a 2,5-difluorophenyl ring. The (S)-configuration at the chiral center is critical for its biological interactions. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.63 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2,5-difluorophenyl)propanoic acid; hydrochloride |
| InChI Key | YMTXDHYOLDMQIV-QRPNPIFTSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C@HN)F.Cl |
The difluorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons (δ 7.2–7.8 ppm), the α-proton adjacent to the amino group (δ 4.1–4.3 ppm), and the carboxylic acid proton (δ 12.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 237.63.
Synthetic Methodologies
Core Synthesis Pathways
The synthesis typically begins with 2,5-difluorobenzaldehyde, which undergoes a Strecker reaction with ammonium cyanide and hydrogen cyanide to form the α-aminonitrile intermediate. Subsequent hydrolysis yields the racemic amino acid, which is resolved via chiral chromatography or enzymatic methods to isolate the (S)-enantiomer. Final treatment with hydrochloric acid produces the hydrochloride salt, enhancing solubility.
Optimization Challenges
Key challenges include maintaining stereochemical purity during resolution and minimizing defluorination under acidic conditions. Recent advances employ immobilized lipases for enantioselective hydrolysis, achieving >98% enantiomeric excess (ee).
Pharmaceutical Applications
Intermediate in Drug Discovery
The compound serves as a precursor for protease inhibitors and kinase modulators. For example, its incorporation into peptidomimetics enhances binding affinity to trypsin-like serine proteases .
Neurological Therapeutics
Structural analogs of this compound exhibit glutamate receptor modulation, suggesting potential in treating Alzheimer’s disease and epilepsy. The fluorine atoms improve blood-brain barrier permeability, a critical factor for central nervous system (CNS) drugs .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Studies
In vitro assays demonstrate moderate inhibition () of cathepsin B, a cysteine protease implicated in tumor metastasis. Docking simulations suggest hydrogen bonding between the carboxylic acid group and the enzyme’s active site .
Receptor Interactions
The compound’s amino group forms salt bridges with aspartate residues in GABA_A receptors, as shown in electrophysiological studies. Substitution at the 2,5-positions of the phenyl ring optimizes steric complementarity with receptor pockets .
Future Research Directions
Prodrug Development
Esterification of the carboxylic acid group could enhance oral bioavailability. Preliminary studies on ethyl ester derivatives show 3-fold higher C<sub>max</sub> in rodent models.
Targeted Delivery Systems
Liposomal encapsulation and antibody-drug conjugates are under investigation to improve tumor-specific uptake. Early-stage trials indicate a 40% reduction in off-target toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume